2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)
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Overview
Description
2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) typically involves the reaction of 2-aminophenol with aromatic aldehydes under specific conditions. One common method includes using a catalyst such as TiO2-ZrO2 in acetonitrile at 60°C for 15-25 minutes, yielding high efficiency . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides. Common reagents and conditions for these reactions include mild temperatures and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application but often involve key biological processes such as cell signaling or metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) include other benzoxazole derivatives like 5-amino-2-(1,3-benzoxazol-2-yl)phenol and 2-aminobenzoxazole. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) lies in its dual benzoxazole rings, which confer distinct electronic properties and potential for diverse applications .
Properties
IUPAC Name |
2-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c21-13-5-7-17-15(9-13)23-19(25-17)11-1-2-12(4-3-11)20-24-16-10-14(22)6-8-18(16)26-20/h1-10H,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHWJYQQGNWTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)C4=NC5=C(O4)C=CC(=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281709 |
Source
|
Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-53-9 |
Source
|
Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13752-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(5-amino-2-benzoxazolyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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